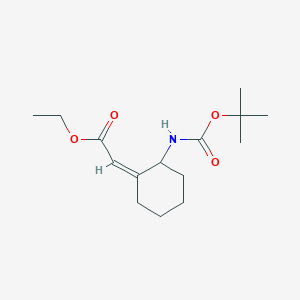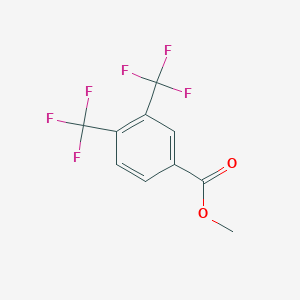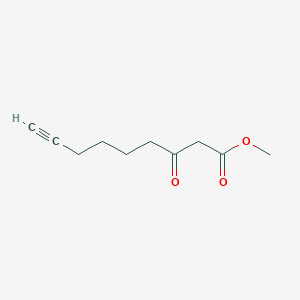![molecular formula C9H9N3O B13976769 7-Amino-3-methyl[1,8]naphthyridin-2-ol CAS No. 1931-46-0](/img/structure/B13976769.png)
7-Amino-3-methyl[1,8]naphthyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-methyl[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
準備方法
The synthesis of 7-Amino-3-methyl[1,8]naphthyridin-2-ol can be achieved through various synthetic routes. One common method involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often focus on optimizing these reactions for higher yields and eco-friendly processes.
化学反応の分析
7-Amino-3-methyl[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine ring.
Substitution: The amino and hydroxyl groups on the naphthyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include selenium dioxide, various acids and bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Amino-3-methyl[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Amino-3-methyl[1,8]naphthyridin-2-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . In anticancer applications, it induces apoptosis or necrosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
7-Amino-3-methyl[1,8]naphthyridin-2-ol can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1931-46-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
7-amino-3-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13) |
InChIキー |
SOGDUVFLHGEYGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC1=O)N=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
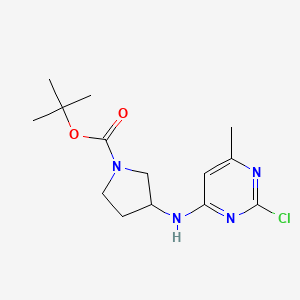
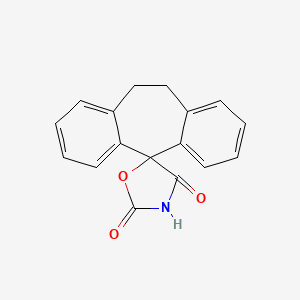
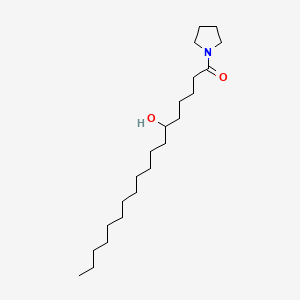
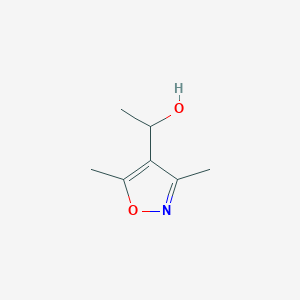
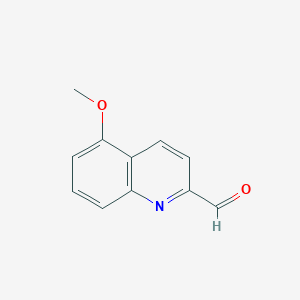
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
